N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide
Description
Properties
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)7-12-8-14-13(17-12)15-10(2)16/h3-6,8H,7H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVFPFOJUNCKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with 3-Methylphenylmethyl Group: The thiazole ring is then subjected to a Friedel-Crafts alkylation reaction with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities due to the presence of the thiazole moiety, which is known for its pharmacological properties. Studies have indicated that derivatives of thiazole compounds can possess:
- Anticancer Activity : Research has shown that thiazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide have demonstrated cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells .
- Anticonvulsant Properties : The thiazole scaffold is associated with anticonvulsant activity. Compounds derived from this structure have been tested in animal models and shown to be effective in reducing seizure activity, indicating their potential use in treating epilepsy .
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of thiazole derivatives similar to this compound, a series of compounds were synthesized and tested against human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard drugs like doxorubicin. Notably, derivatives with specific substituents showed enhanced activity, suggesting that structural modifications can optimize therapeutic efficacy .
Case Study 2: Anticonvulsant Activity Assessment
Another study focused on the anticonvulsant properties of thiazole-based compounds. In vivo tests were conducted using models induced with seizures. The results demonstrated that some synthesized compounds were more effective than traditional anticonvulsants such as valproic acid, showcasing their potential for further development as treatments for epilepsy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Analogs with Aryl-Substituted Thiazole-Acetamide Scaffolds
Compound 9d: N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide
- Structure : Differs by a 4-methylphenyl group instead of 3-methylbenzyl at the thiazole’s 5-position.
- Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition, with characterization by NMR and elemental analysis .
- Key Differences : The para-methyl substituent on the phenyl ring may reduce steric hindrance compared to the meta-substituted benzyl group in the target compound.
SirReal2 (N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide)
- Structure : Features a bulkier naphthalen-1-ylmethyl group at the thiazole’s 5-position.
- Activity : A potent SIRT2 inhibitor (IC₅₀ = 0.5 µM), highlighting the impact of aromatic bulk on sirtuin inhibition .
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide)
- Structure : Substituted with a polar 4-hydroxy-3-methoxyphenyl group.
- Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ = 9.01 mM for COX-1; 11.65 mM for COX-2) with anti-inflammatory effects .
- Comparison : The absence of polar groups in the target compound may reduce COX affinity but improve membrane permeability.
Analogs with Modified Heterocyclic Cores
Compound 7d (2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}acetamide)
- Structure : Replaces thiazole with a thiadiazole core and incorporates a pyridinyl moiety.
- Activity : Exhibited cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil in anticancer assays .
- Comparison : The thiazole core in the target compound may confer different electronic properties, affecting DNA intercalation or kinase inhibition.
Analogs with Varied Substituent Patterns
N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Comparative Data Table
Biological Activity
N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 280.77 g/mol. It is characterized by the presence of a thiazole ring, which is known for its versatile biological activities.
1. Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit substantial anticancer properties. A study highlighted that related compounds showed high cytotoxic activity against various cancer cell lines, including colon cancer (GI50 values between 0.41–0.69 μM), melanoma (GI50 values from 0.48–13.50 μM), and ovarian cancer (GI50 values from 0.25–5.01 μM) . The structure-activity relationship (SAR) analysis indicated that modifications in the thiazole structure can enhance anticancer efficacy.
Table 1: Anticancer Activity of Related Thiazole Derivatives
| Compound | Cancer Type | GI50 (μM) |
|---|---|---|
| N-(1,3-thiazol-2-yl)-2-(3-methylphenyl)-acetamide | Colon Cancer | 0.41–0.69 |
| N-(1,3-thiazol-2-yl)-2-(3-methylphenyl)-acetamide | Melanoma | 0.48–13.50 |
| N-(1,3-thiazol-2-yl)-2-(3-methylphenyl)-acetamide | Ovarian Cancer | 0.25–5.01 |
2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . For instance, a related compound demonstrated zones of inhibition against Staphylococcus aureus and Chromobacterium violaceum, indicating its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 |
| Chromobacterium violaceum | 17.0 ± 0.3 |
| Standard Drug (Streptomycin) | 36.6 ± 0.3 (S. aureus) |
| 29.1 ± 0.2 (C. violaceum) |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Target Interaction : Thiazole derivatives often interact with specific cellular targets, leading to alterations in cellular processes that result in their observed biological activities .
- Biochemical Pathways : These compounds may influence various biochemical pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects .
Case Studies
Several case studies have illustrated the effectiveness of thiazole derivatives in clinical settings:
- Cytotoxicity Studies : A comprehensive screening of thiazole derivatives against multiple cancer cell lines revealed promising results, with certain compounds showing IC50 values lower than established chemotherapeutics like doxorubicin .
- In Vivo Efficacy : Animal studies have indicated that specific thiazole derivatives exhibit significant antitumor activity without the adverse effects commonly associated with traditional chemotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
